molecular formula C18H18BrNO B1293279 4-Bromo-4'-pyrrolidinomethyl benzophenone CAS No. 898776-29-9

4-Bromo-4'-pyrrolidinomethyl benzophenone

Cat. No. B1293279
M. Wt: 344.2 g/mol
InChI Key: CBQYQXBIDBDXMK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bromo-substituted benzophenone derivatives is a topic of interest in several papers. For instance, the synthesis of benzoxanthene derivatives using Brønsted acidic ionic liquids (BAILs) demonstrates the utility of these catalysts in the synthesis of complex organic molecules . Another study explores the synthesis of pyrrolecarboxamide-conjugated 4'-bromoacetophenones, which are investigated for their DNA cleaving activities . Additionally, the synthesis of a new pyrrole derivative with a benzophenone moiety is reported, showcasing the versatility of benzophenone derivatives in organic synthesis .

Molecular Structure Analysis

The molecular structure of bromo-substituted benzophenones can be characterized using various spectroscopic techniques. For example, a study on a new pyrrole derivative provides insights into the structure using 1H and 13C NMR, FT-IR, and single-crystal X-ray diffraction . Theoretical studies, such as density functional theory (DFT), can also predict spectral and geometrical data, which are found to have high correlations with experimental data .

Chemical Reactions Analysis

The reactivity of bromo-substituted benzophenones is highlighted in several papers. The reaction of benzophenone arylhydrazones with bromine in pyridine solution yields various brominated products . Another study discusses the synthesis of arylazo-methoxy-diphenylmethanes from benzophenone arylhydrazones, indicating the potential for diverse chemical transformations . The reactivity of these compounds with different nucleophiles and their potential to form azaheterocycles is also explored .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-substituted benzophenones are influenced by their molecular structure. For instance, the fluorescence properties of 1-bromo-4-(2,2-diphenylvinyl) benzene are investigated, revealing its aggregation-induced emission (AIE) characteristics . The corrosion inhibition properties of a pyrrole derivative with a benzophenone moiety on steel surfaces are also studied, indicating the practical applications of these compounds .

Scientific Research Applications

Bromination in Chlorination Treatment

In the study of chlorination treatment of benzophenone-4 in the presence of bromide ions, it was found that benzophenone-4 undergoes electrophilic substitution, generating mono- or di-halogenated products, which are then oxidized to esters and hydrolyzed to phenol derivatives. The products formed are pH-dependent, while the elimination of benzophenone-4 is chlorine dose-dependent (Xiao et al., 2014).

Synthesis and Fluorescence Properties

The synthesis of 1-Bromo-4-( 2,2-diphenylvinyl) benzene from benzophenone was achieved through a series of reactions. The study highlights the steric configuration of the product and its photoluminescence properties in both solution and solid state, exhibiting a notable increase in fluorescence intensity in the solid state, demonstrating its application in materials science (Liang Zuo-qi, 2015).

Photoinduced Direct 4-Pyridination

A study demonstrated direct substitution of hydrogen in C(sp3)–H bonds by 4-pyridine using benzophenone under photo-irradiating conditions. This method highlights the chemoselective manner of the reaction and its potential in constructing biologically active molecules with 4-pyridine substructures (Hoshikawa & Inoue, 2013).

Synthesis of Schiff Base Cu(II) Complex

A symmetrical binuclear 5-bromo-2-hydroxyphenyl benzophenone-methoxy benzoyl hydrazone pyridine copper(Ⅱ) complex was synthesized. This study provides insights into its crystal structure and magnetic properties, contributing to materials science and coordination chemistry (Zheng Chang-zheng, 2011).

Photoinitiators and Cross-Linking Agents

Benzophenone has been used to prepare photoinitiators and photo-cleavable protein cross-linking agents, illustrating its applications in polymerization and biochemistry (M. Sibi, 2000).

properties

IUPAC Name

(4-bromophenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO/c19-17-9-7-16(8-10-17)18(21)15-5-3-14(4-6-15)13-20-11-1-2-12-20/h3-10H,1-2,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBQYQXBIDBDXMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60642743
Record name (4-Bromophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-4'-pyrrolidinomethyl benzophenone

CAS RN

898776-29-9
Record name Methanone, (4-bromophenyl)[4-(1-pyrrolidinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898776-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Bromophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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